2-Ethoxy-4-hydroxy-6-methylpyrimidine

Description

Structural Characteristics and Nomenclature

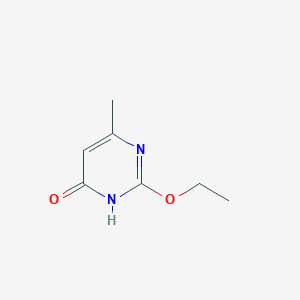

The compound’s molecular formula is C₇H₁₀N₂O₂ , with a molecular weight of 154.17 g/mol . Its IUPAC name, 2-ethoxy-6-methylpyrimidin-4(3H)-one , reflects the positions of its functional groups:

- Ethoxy group (-OCH₂CH₃) at position 2

- Hydroxy group (-OH) at position 4

- Methyl group (-CH₃) at position 6

Table 1: Nomenclature and Basic Properties

The pyrimidine ring’s electron-rich nature facilitates participation in hydrogen bonding and π-π interactions, influencing its reactivity and solubility.

Historical Context and Discovery

The synthesis of this compound was first documented in patent literature, emphasizing its role as a precursor for herbicides. Key synthetic routes include:

- Condensation of O-ethylisourea salts with dialkyl malonates in the presence of alkoxide bases (e.g., sodium methoxide).

- Multi-step processes involving cyanamide, ethanol, and malonic acid derivatives under controlled pH and temperature conditions.

Table 2: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| O-ethylisourea route | Sodium methoxide, methanol, 60–120°C | 88.7% | |

| Cyanamide-based route | HCl, ethanol, dimethyl malonate | 75% |

These methods highlight the compound’s accessibility through scalable industrial processes, often optimized for cost and purity.

Significance in Heterocyclic Chemistry

This compound serves as a critical building block in synthesizing bioactive molecules:

- Herbicide intermediates : It is a precursor to 2-ethoxy-4,6-difluoropyrimidine, used in triazolopyrimidine sulfonamide herbicides.

- Pharmaceutical analogs : Derivatives exhibit antimicrobial and anticancer activities, attributed to their ability to inhibit enzymes involved in nucleic acid synthesis.

- Coordination chemistry : The hydroxy and ethoxy groups enable complexation with metals, useful in catalysis.

The compound’s modular structure allows for functional group interconversions, such as:

- Halogenation : Reaction with phosphorus oxychloride yields 4,6-dichloro derivatives.

- Alkylation : Substitution at position 4 with alkyl halides under basic conditions.

These transformations underscore its versatility in organic synthesis and drug discovery.

Properties

IUPAC Name |

2-ethoxy-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJKVRCNKUAYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538150 | |

| Record name | 2-Ethoxy-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55996-04-8 | |

| Record name | 2-Ethoxy-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most established and industrially relevant method for preparing 2-ethoxy-4-hydroxy-6-methylpyrimidine involves the condensation reaction between a salt of O-ethylisourea and dimethyl malonate in the presence of a methoxide base, typically sodium methoxide, in methanol solvent. This reaction forms the monosodium salt of 2-ethoxy-4,6-dihydroxypyrimidine, which can be subsequently protonated to yield the neutral compound.

Reaction Conditions and Process Details

- Reactants: O-ethylisourea hydrochloride salt and dimethyl malonate

- Base: Sodium methoxide (NaOMe)

- Solvent: Methanol (MeOH)

- Temperature: Typically maintained between 0°C and 30°C to optimize yield and minimize by-products

- Reaction Time: Several hours (e.g., 6 hours) to ensure completion

- Post-reaction: Protonation with acid (e.g., hydrochloric acid) to obtain neutral 2-ethoxy-4,6-dihydroxypyrimidine

Advantages

- High yield of the desired product with minimal by-product formation (notably low DHMP by-product)

- Cost-effective due to the use of sodium methoxide instead of sodium ethoxide, reducing raw material costs

- Less consumption of O-ethylisourea compared to earlier methods, improving efficiency

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the O-ethylisourea salt on the activated malonate ester, promoting ring closure to form the pyrimidine ring with ethoxy substitution at the 2-position and hydroxyl groups at the 4- and 6-positions.

Preparation of O-Ethylisourea Salt

In Situ Generation

O-ethylisourea hydrochloride salt is often prepared in situ by reacting anhydrous cyanamide with ethanolic hydrogen chloride solution:

- Step 1: Hydrogen chloride gas is bubbled into anhydrous ethanol to form ethanolic HCl (~20 wt%)

- Step 2: Anhydrous cyanamide is added to this solution in approximately equimolar amounts with HCl, forming cyanamide hydrochloride

- Step 3: Heating the mixture (~75°C for 15-20 minutes) converts cyanamide hydrochloride and ethanol into O-ethylisourea hydrochloride in solution, which can be used directly in the condensation step without isolation

Industrial One-Pot Two-Step Method (Alternative Approach)

An alternative industrial method involves a one-pot, two-step synthesis starting from urea:

- Step 1: Cyclization of urea under controlled conditions to form an intermediate

- Step 2: The intermediate is reacted with trifluoromethanesulfonic anhydride and a fluorinating agent to yield the target compound or its derivatives

This method is less commonly detailed but is noted for industrial scalability.

Detailed Experimental Data from Patent Literature

A representative procedure from patent CN111303045A provides the following data:

| Step | Reactants & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1 | 93.5 g O-ethylisourea hydrogen sulfate (0.5 mol), 250 g anhydrous methanol, cooled to -5°C; addition of 200 g 27% sodium methoxide solution dropwise; stirred 0.5 h at room temp | Formation of reactive intermediate | - |

| 2 | Addition of 87.6 g diethyl malonate dropwise at -5°C; reaction at 20°C for 6 h | Formation of monosodium salt of 2-ethoxy-4,6-dihydroxypyrimidine | Reaction stopped when O-ethylisourea ≤ 0.5% |

| 3 | Methanol removed by distillation; water added; cooled below 5°C; 30 g 36.5% HCl added dropwise to pH 2 | Precipitation of neutral 2-ethoxy-4,6-dihydroxypyrimidine | 69.2 g white crystals; 88.7% yield; 99.4% purity (HPLC) |

Summary Table of Preparation Methods

| Method | Key Reactants | Base/Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Condensation of O-ethylisourea salt with dimethyl malonate | O-ethylisourea hydrochloride, dimethyl malonate | Sodium methoxide | Methanol | 0-30°C | Up to ~89% | High purity, low by-products, cost-effective |

| In situ generation of O-ethylisourea salt | Cyanamide, ethanolic HCl | - | Ethanol | ~75°C (for salt formation) | - | Used directly in condensation |

| Industrial one-pot two-step (urea-based) | Urea, trifluoromethanesulfonic anhydride, fluorinating agent | - | Various organic solvents | Variable | Not specified | Scalable, less detailed |

Research Findings and Analysis

- The use of sodium methoxide as a base in methanol solvent is critical for achieving high yields and minimizing side reactions, especially the formation of 2-methoxy-4,6-dihydroxypyrimidine by-products.

- The reaction temperature control below 30°C is essential to maintain selectivity and product integrity.

- The in situ preparation of O-ethylisourea hydrochloride from cyanamide and ethanolic HCl streamlines the process and reduces the need for isolating unstable intermediates.

- Protonation of the monosodium salt with a strong acid like HCl effectively precipitates the neutral compound with high purity.

- The process is economically favorable due to reduced consumption of expensive isourea derivatives and the use of readily available bases and solvents.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-hydroxy-6-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 2-ethoxy-4-oxo-6-methylpyrimidine .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Ethoxy-4-hydroxy-6-methylpyrimidine serves as a building block for more complex heterocyclic compounds. Its ability to act as an intermediate facilitates the synthesis of various organic molecules, including agrochemicals and pharmaceuticals .

Biology

The compound has been studied for its potential roles in:

- Nucleic Acid Analog Studies : It is utilized in research related to nucleoside analogs, which can be crucial for understanding genetic material manipulation.

- Enzyme Inhibition : Its inhibitory effects on certain enzymes make it a candidate for drug development targeting specific metabolic pathways.

Industry

In agricultural chemistry, this compound is employed in the production of herbicides and pesticide intermediates. Its derivatives have shown effectiveness against various pests, making it a significant compound in agrochemical formulations .

Comparative Analysis of Related Compounds

To better illustrate the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-4,6-dihydroxypyrimidine | C₆H₈N₂O₃ | Exhibits strong biological activity as an enzyme inhibitor |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | C₆H₆Cl₂F₁N₄ | Demonstrated significant inhibition of nitric oxide production |

| 2-Ethoxy-4,6-dihydroxypyrimidine | C₆H₈N₂O₃ | Useful as an intermediate for herbicides |

This table highlights how variations in structure lead to different biological activities and industrial applications.

Antioxidant and Anti-inflammatory Effects

A study demonstrated that pyrimidine derivatives similar to this compound significantly inhibited nitric oxide production in mouse peritoneal cells. The most effective derivative showed an IC₅₀ value as low as 2 µM, indicating strong anti-inflammatory potential .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-hydroxy-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with metabolic processes .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs.

- Lipophilicity : Ethoxy and methyl groups enhance lipophilicity compared to polar substituents like carboxylates (e.g., ) or hydrazines (e.g., ), influencing pharmacokinetic properties.

Physicochemical Properties

- Solubility : Hydroxyl and carboxylate groups (e.g., ) improve aqueous solubility, whereas ethoxy and methyl groups favor organic solubility.

- Thermodynamic Stability : Crystal structure analyses (e.g., ) suggest that methoxy and methyl substituents enhance lattice stability via van der Waals interactions, whereas hydroxyl groups may introduce polymorphism.

Biological Activity

2-Ethoxy-4-hydroxy-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyrimidine ring substituted with an ethoxy group at the second position, a hydroxy group at the fourth position, and a methyl group at the sixth position. This specific arrangement of functional groups is believed to play a significant role in its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Enterococcus faecalis, suggesting its potential use as an antibacterial agent. The compound's mechanism may involve interference with bacterial cell wall synthesis or function, although further research is needed to elucidate the precise mechanisms involved .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells, particularly in gastric adenocarcinoma models. In these studies, this compound demonstrated significant cytotoxicity, leading to reduced viability of cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The inhibition of these enzymes could lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents .

Study on Antimicrobial Activity

In a controlled study, this compound was tested against E. faecalis. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant antibacterial activity compared to control groups .

Study on Anticancer Activity

In another investigation focusing on gastric adenocarcinoma, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The maximal effect was observed at 100 µM after 24 hours, where apoptosis was confirmed through flow cytometry analysis .

The proposed mechanism of action for this compound involves multiple pathways:

- Antimicrobial Action : Likely through disruption of cell wall synthesis or function.

- Anticancer Effects : Induction of apoptosis via mitochondrial pathways and inhibition of oncogenic signaling.

- Enzyme Inhibition : Binding to active sites of specific enzymes, preventing substrate access and subsequent catalytic activity .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds within the pyrimidine class:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 5-Fluorouracil | Yes | Yes | Yes |

| Methotrexate | Limited | Yes | Yes |

Q & A

Q. Q1. How can researchers optimize the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine to improve yield and purity?

Methodological Answer: Synthesis optimization involves evaluating reaction conditions (solvent polarity, temperature, catalyst type) and precursor ratios. For example, sodium methylate in methanol has been effective for similar ethoxy-substituted pyrimidines, where controlled alkoxylation minimizes side reactions . Characterization via H/C NMR and HPLC-MS is critical to confirm structural integrity and purity. Reaction intermediates (e.g., methyl 2-fluoro-3-oxopentanoate) should be monitored using TLC to adjust stoichiometry in real time .

Q. Q2. What analytical techniques are most suitable for validating the identity of this compound in complex matrices?

Methodological Answer: High-resolution mass spectrometry (HRMS) combined with tandem MS/MS fragmentation is recommended for structural confirmation. For quantification in environmental or biological samples, reverse-phase HPLC with UV detection (λ = 240–280 nm) provides sensitivity, while GC-MS is ideal for volatile derivatives. Cross-validation with reference standards (e.g., organophosphorus pesticide degradation analogs) ensures specificity .

Advanced Research Questions

Q. Q3. What mechanistic insights exist for the degradation pathways of this compound under environmental conditions?

Methodological Answer: Degradation studies should employ simulated environmental conditions (UV irradiation, pH variations, microbial activity). For example, hydrolysis of the ethoxy group may generate 4-hydroxy-6-methylpyrimidine, detectable via LC-QTOF-MS. Isotopic labeling (e.g., O in the ethoxy group) can track bond cleavage mechanisms. Comparative studies with structurally related compounds (e.g., Diazinon derivatives) provide insights into reaction kinetics .

Q. Q4. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the electronic environment of the ethoxy and hydroxyl groups. Fukui indices identify electrophilic/nucleophilic sites, while transition-state analysis predicts activation barriers for substitutions. Validation via experimental kinetic data (e.g., Arrhenius plots) bridges computational and empirical results .

Q. Q5. What strategies resolve contradictions in spectroscopic data for this compound across studies?

Methodological Answer: Discrepancies in NMR chemical shifts or IR absorptions often arise from solvent effects or tautomeric equilibria. Researchers should replicate experiments under standardized conditions (DMSO-d6 vs. CDCl3) and employ 2D NMR (COSY, HSQC) to resolve tautomerism. Collaborative data-sharing platforms (e.g., PubChem) enable cross-study comparisons to identify systematic errors .

Q. Q6. How can researchers design experiments to probe the biological activity of this compound as a pesticide degradation byproduct?

Methodological Answer: In vitro toxicity assays (e.g., acetylcholinesterase inhibition) assess neurotoxic potential, while in silico docking studies (AutoDock Vina) predict binding to biological targets. Environmental impact studies require microcosm setups with soil/water samples to monitor bioaccumulation and microbial degradation rates. Metabolite profiling via UPLC-HRMS identifies bioactive transformation products .

Data-Driven Research Challenges

Q. Q7. How to address inconsistencies in reported solubility and stability profiles of this compound?

Methodological Answer: Systematic solubility studies in aprotic/protic solvents (DMSO, ethanol, water) under controlled temperatures (4°C–40°C) clarify discrepancies. Stability is assessed via accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Solid-state characterization (PXRD, DSC) identifies polymorphic forms affecting solubility .

Q. Q8. What interdisciplinary approaches link the chemical properties of this compound to its environmental fate?

Methodological Answer: Combine environmental chemistry (field sampling, LC-MS/MS), microbiology (16S rRNA sequencing to identify degrading bacteria), and geospatial modeling (GIS mapping of contamination hotspots). Synchrotron-based XANES/EXAFS analyzes metal-complexation behavior in soil matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.